molecular formula C12H14N2O B2827543 N-(1-cyanobutyl)benzamide CAS No. 107694-53-1

N-(1-cyanobutyl)benzamide

Cat. No. B2827543
CAS RN: 107694-53-1
M. Wt: 202.257
InChI Key: KPOXGNKGFGHQJK-UHFFFAOYSA-N
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Description

“N-(1-cyanobutyl)benzamide” is an organic compound with the CAS Number: 107694-53-1 . It has a molecular weight of 202.26 . It is in powder form .


Molecular Structure Analysis

The InChI code for “N-(1-cyanobutyl)benzamide” is 1S/C12H14N2O/c1-2-6-11(9-13)14-12(15)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

Amides are generally solids at room temperature, with high boiling points and melting points . The solubility of amides in water is usually neutral .

Mechanism of Action

While specific information on the mechanism of action of “N-(1-cyanobutyl)benzamide” is not available, N-substituted benzamides have been found to inhibit NFkB activation and induce apoptosis .

Safety and Hazards

“N-(1-cyanobutyl)benzamide” has been classified under GHS07, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

“N-(1-cyanobutyl)benzamide” has gained a lot of attention in scientific research due to its potential applications in various fields. Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name

N-(1-cyanobutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-6-11(9-13)14-12(15)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOXGNKGFGHQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutyl)benzamide

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